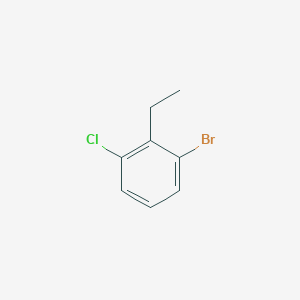

1-Bromo-3-chloro-2-ethylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-3-chloro-2-ethylbenzene is an organobromine compound . It has a molecular weight of 219.51 . The IUPAC name for this compound is 1-bromo-3-chloro-2-ethylbenzene .

Synthesis Analysis

The synthesis of similar compounds has been documented. For instance, 1-Bromo-2-chlorobenzene can be synthesized from 2-chloroaniline, via diazotization followed by a Sandmeyer reaction . Another compound, 1-Bromo-3-chlorobenzene, can be synthesized by electrophilic substitution of (3-chlorophenyl)trimethylgermanium .Molecular Structure Analysis

The molecular structure of 1-Bromo-3-chloro-2-ethylbenzene can be represented by the linear formula C8H8BrCl . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The reactions of similar compounds suggest that 1-Bromo-3-chloro-2-ethylbenzene may undergo nucleophilic substitution reactions . These reactions typically involve the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

1-Bromo-3-chloro-2-ethylbenzene serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules by introducing functional groups or modifying existing structures. Some notable reactions include:

- Cyanation : Researchers have explored its use as a substrate for cyanation reactions, employing various catalytic systems .

Chemical Education and Demonstrations

While not a direct application, educators use compounds like 1-Bromo-3-chloro-2-ethylbenzene in teaching labs to demonstrate various reactions and concepts.

Sigma-Aldrich: 1-Bromo-3-chloro-2-ethylbenzene Sigma-Aldrich: 1-Bromo-3-chlorobenzene Sigma-Aldrich: 1-Bromo-2-ethylbenzene Sigma-Aldrich: 1-Bromo-2-ethylbenzene (Additional Information)

Mecanismo De Acción

Safety and Hazards

While specific safety data for 1-Bromo-3-chloro-2-ethylbenzene is not available, similar compounds are known to be hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid personal contact, including inhalation, and to use personal protective equipment when handling such compounds .

Propiedades

IUPAC Name |

1-bromo-3-chloro-2-ethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQXANFHLBLUCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-chloro-2-ethylbenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2588447.png)

![5,6-dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2588451.png)

![N-(tetrahydro-2H-pyran-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2588453.png)

![5-[1-(3-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2588454.png)